molecular formula C8H8N4O B1386129 1H-indazole-6-carbohydrazide CAS No. 1086392-18-8

1H-indazole-6-carbohydrazide

Cat. No. B1386129
CAS RN: 1086392-18-8
M. Wt: 176.18 g/mol
InChI Key: KENXPCFIMIWOSV-UHFFFAOYSA-N
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Description

1H-indazole-6-carbohydrazide is a compound with the molecular formula C8H8N4O . It is a white solid . The compound is also known as 1H-Indazole-6-carboxylic acid hydrazide .


Synthesis Analysis

The synthesis of 1H-indazole derivatives has been explored in various ways . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method involves the reaction between benzonitrile and hydrazine under certain conditions to produce benzylidenehydrazine . There are also metal-catalyzed approaches that generally produce good to excellent yields .


Physical And Chemical Properties Analysis

1H-indazole-6-carbohydrazide is a white solid . It has a molecular weight of 176.18 .

Scientific Research Applications

Respiratory Disease Treatment

Selective inhibition of phosphoinositide 3-kinase δ by indazole derivatives makes them suitable for treating respiratory diseases. 1H-indazole-6-carbohydrazide could be used to develop drugs that manage conditions like asthma or chronic obstructive pulmonary disease (COPD).

Each of these applications leverages the unique chemical structure of 1H-indazole-6-carbohydrazide to interact with biological targets, offering diverse therapeutic possibilities. The ongoing research in these areas continues to uncover the full potential of these compounds .

Future Directions

Indazole-containing derivatives, including 1H-indazole-6-carbohydrazide, have been investigated and applied in producing various drugs . They have a wide range of pharmacological activities and serve as structural motifs in drug molecules . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles , and this trend is likely to continue in the future.

properties

IUPAC Name

1H-indazole-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENXPCFIMIWOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-6-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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